molecular formula C19H21N3O5S B2733895 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide CAS No. 946274-83-5

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2733895
M. Wt: 403.45
InChI Key: TYDDUHLIXVTAJS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a tetrahydrofuran-2-yl group, and an isoxazole-3-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give information about the functional groups present .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the isoxazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure. For example, the presence of multiple aromatic rings and polar functional groups suggests that the compound might have low solubility in water but high solubility in organic solvents .

Scientific Research Applications

Antimicrobial and Antitumor Agents

Compounds derived from benzothiazole and isoxazole rings have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor properties. For instance, derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential as novel antimicrobial agents (Palkar et al., 2017). Similarly, certain benzodifuran and thiazolopyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic activities, indicating their potential application in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antidopaminergic Agents

Novel derivatives of benzofuran, including those with tetrahydroisoquinolinyl methyl groups, have been explored as alpha(2C)-adrenergic receptor antagonists. These compounds exhibit high affinity and selectivity for the alpha(2C)-adrenergic receptor, with potential applications in treating conditions like L-dopa-induced dyskinesia (Hagihara et al., 2007).

Synthesis and Characterization

The synthesis of complex molecules incorporating moieties like tetrahydrofuran and benzofuran has been a subject of interest in organic chemistry. For example, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, demonstrates the potential for creating novel compounds with enhanced pharmacokinetic properties (Owton et al., 1995).

Future Directions

The compound could be of interest for further study, given the biological activity of many thiazole derivatives . Potential areas of research could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-11-9-13(21-27-11)18(23)22(10-12-5-4-8-26-12)19-20-16-14(24-2)6-7-15(25-3)17(16)28-19/h6-7,9,12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDDUHLIXVTAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide

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